![molecular formula C13H17N3O3 B3017803 2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860611-77-4](/img/structure/B3017803.png)
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
作用机制
Target of Action
Similar compounds have been found to targethistone deacetylases . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a condensed and transcriptionally silenced chromatin structure.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like histone deacetylases) and induce changes that affect the function of these targets . The interaction could potentially lead to the inhibition of the target enzyme, thereby affecting the acetylation state of histones and influencing gene expression.
Biochemical Pathways
Given its potential role as a histone deacetylase inhibitor, it could impact thegene expression pathway . By inhibiting histone deacetylases, it could prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the reaction of a pyridine derivative with a morpholine derivative under specific conditions. One common method involves the use of a catalyst such as Rhodium (Rh) in the presence of a chiral ligand to achieve asymmetric hydrogenation . This method has been shown to produce high yields and excellent enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
科学研究应用
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds share a similar oxazinone structure and can undergo similar chemical reactions.
Dihydrobenzoxazinones: These compounds are also structurally related and have similar synthetic routes and applications.
Uniqueness
2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its specific combination of a morpholine and pyridine ring within the oxazinone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
2-(2-morpholin-4-ylethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-13-11(3-5-16-6-8-18-9-7-16)19-10-2-1-4-14-12(10)15-13/h1-2,4,11H,3,5-9H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDSBSIUTULMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2C(=O)NC3=C(O2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
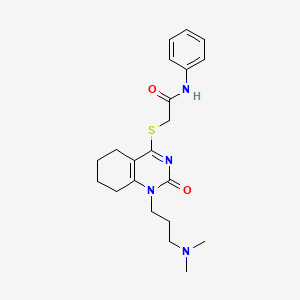
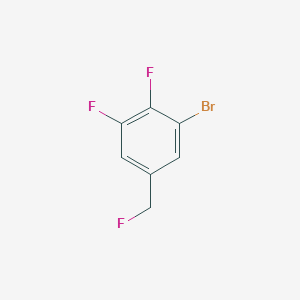
![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)
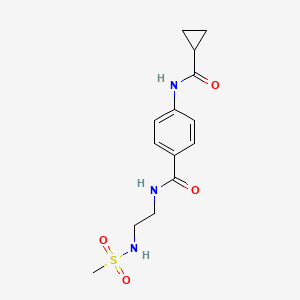
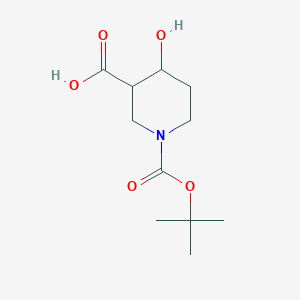
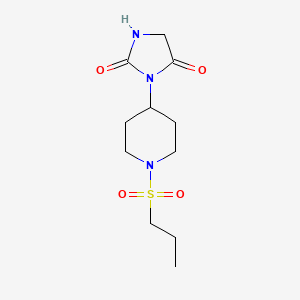
![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)
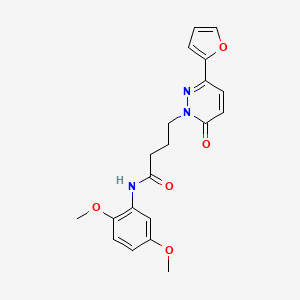
![3-(3,5-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)
![3-Hydroxy-4-[(methylethyl)amino]thiolane-1,1-dione](/img/structure/B3017739.png)

![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)
